N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine
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Overview
Description
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a complex organic compound that features a unique combination of pyrazole and benzothieno pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothieno pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at lower temperatures with reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole share structural similarities and exhibit comparable biological activities.
Benzothieno Pyrimidine Derivatives: These compounds also possess similar core structures and are studied for their potential therapeutic applications.
Uniqueness
N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine stands out due to its unique combination of pyrazole and benzothieno pyrimidine structures, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H30N6S |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C21H30N6S/c1-5-26(6-2)12-11-22-19-18-16-9-7-8-10-17(16)28-20(18)24-21(23-19)27-15(4)13-14(3)25-27/h13H,5-12H2,1-4H3,(H,22,23,24) |
InChI Key |
USAGLCPGHHWIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C3=C(CCCC3)SC2=NC(=N1)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
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